Cas no 54276-24-3 ((5z)-7-[(1r,2r,3r,5s)-3,5-dihydroxy-2-{(3s)-3-hydroxy-4-[3-(trifl Uoromethyl)phenoxy]-1-buten-1-yl}cyclopentyl]-5-heptenoic Acid)

(5z)-7-[(1r,2r,3r,5s)-3,5-dihydroxy-2-{(3s)-3-hydroxy-4-[3-(trifl Uoromethyl)phenoxy]-1-buten-1-yl}cyclopentyl]-5-heptenoic Acid structure
54276-24-3 structure
Product Name:(5z)-7-[(1r,2r,3r,5s)-3,5-dihydroxy-2-{(3s)-3-hydroxy-4-[3-(trifl Uoromethyl)phenoxy]-1-buten-1-yl}cyclopentyl]-5-heptenoic Acid
CAS No:54276-24-3
MF:C23H29F3O6
MW:458.467978239059
CID:1588075
PubChem ID:13655791
Update Time:2025-04-21

(5z)-7-[(1r,2r,3r,5s)-3,5-dihydroxy-2-{(3s)-3-hydroxy-4-[3-(trifl Uoromethyl)phenoxy]-1-buten-1-yl}cyclopentyl]-5-heptenoic Acid Chemical and Physical Properties

Names and Identifiers

    • (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-{(3S)-3-hydroxy-4-[3-(trifl uoromethyl)phenoxy]-1-buten-1-yl}cyclopentyl]-5-heptenoic acid
    • Fluprostenol
    • (5Z)-rel-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-5-heptenoic acid
    • (+/-)16-(M-TRIFLUOROMETHYLPHENOXY)-TETRANOR-PROSTAGLANDIN F2ALPHA
    • FLUPROSTENOL, ETHANOL SOLUTION
    • (Z)-7-(3,5-dihydroxy-2-((E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-enyl)cyclopentyl)hept-5-enoic acid
    • (+/-)-9ALPHA,11ALPHA,15R-TRIHYDROXY-16-(3-(TRIFLUOROMETHYL)PHENOXY)-17,18,19, 20-TETRANORPROSTA 5Z,13E-DIEN-1-OIC ACID
    • (+/-)-16-(3-TRIFLUOROMETHYLPHENOXY)TETRANORPROSTAGLANDIN F2ALPHA
    • 15(S)-FLUPROSTENOL
    • (+/-)-9ALPHA,11ALPHA,15R-TRIHYDROXY-16-(3-(TRIFLUOROMETHYL)PHENOXY)-17,18,19, 20-TET
    • CS-0089435
    • HY-108560A
    • 2-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-4-(3-(trifluoromethyl)phenoxy)-1-butenyl)cyclopentyl)-, (1R-(1-alpha(Z),2-beta(1E,3S*),3-alpha,5-alpha))-
    • (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
    • 73307-38-7
    • 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoic acid
    • 9alpha,11alpha,15S-Trihydroxy-16-(3-(trifluoromethyl)Phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
    • SR-01000946511-1
    • 16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-cis-didehydro-pgf1-alpha
    • SCHEMBL16414482
    • PD021280
    • 16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-cis-didehydroprostaglandin F1-alpha
    • SR-01000946511
    • 54276-24-3
    • HMS3648H22
    • (5z)-7-[(1r,2r,3r,5s)-3,5-dihydroxy-2-{(3s)-3-hydroxy-4-[3-(trifl Uoromethyl)phenoxy]-1-buten-1-yl}cyclopentyl]-5-heptenoic Acid
    • Inchi: 1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1
    • InChI Key: WWSWYXNVCBLWNZ-HBWANGNJSA-N
    • SMILES: FC(C1=CC=CC(=C1)OC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)(F)F

Computed Properties

  • Exact Mass: 458.19162313g/mol
  • Monoisotopic Mass: 458.19162313g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 107Ų

(5z)-7-[(1r,2r,3r,5s)-3,5-dihydroxy-2-{(3s)-3-hydroxy-4-[3-(trifl Uoromethyl)phenoxy]-1-buten-1-yl}cyclopentyl]-5-heptenoic Acid Pricemore >>

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